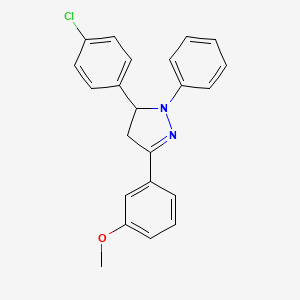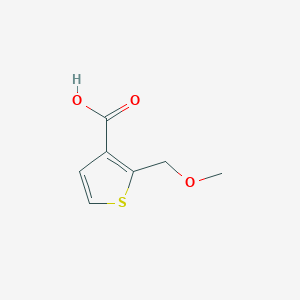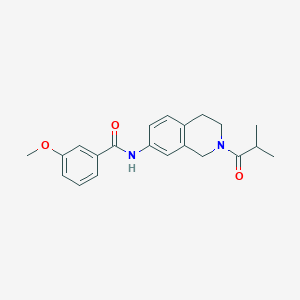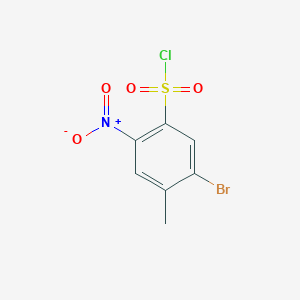
5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (5-4-chlorophenyl-3-3-methoxyphenyl-1-phenyl-4,5-dihydro-1H-pyrazole) is a heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and a potential inhibitor of the enzyme acetylcholinesterase. This compound has also been studied for its potential to act as a potentiator of neurotransmitter release in the brain.
Applications De Recherche Scientifique
1. Molecular Structure and Analysis
The molecular structure and analysis of compounds similar to 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole have been studied using various techniques such as X-ray crystallography, Density Functional Theory (DFT), and spectroscopic methods. These studies provide insights into the geometry, vibrational spectra, and fundamental vibrations of the molecule, contributing to understanding its chemical properties and potential applications (Aydın et al., 2021).
2. Biological Activity and Docking Studies
Research has been conducted on the biological activities of this compound, including antimicrobial and antifungal effects. Molecular docking studies help understand the interactions of these compounds with different proteins, which is crucial for developing potential therapeutic applications (Sivakumar et al., 2021).
3. Corrosion Inhibition
Some derivatives of this compound have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. Their efficacy in protecting metal surfaces has been evaluated using techniques like electrochemical impedance spectroscopy and surface analysis methods (Yadav et al., 2016).
4. Organic Light Emitting Diodes (OLEDs)
Derivatives of this compound have been used in the development of organic electroluminescent devices. Their photoluminescent properties make them suitable for applications in OLEDs, offering potential for efficient blue light emission (Lu et al., 2000).
5. Antidepressant Activities
Some pyrazoline derivatives have shown potential antidepressant activities in preclinical models. The variations in chemical structure, such as substituents on the phenyl ring, significantly impact their efficacy as antidepressants (Palaska et al., 2001).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-26-20-9-5-6-17(14-20)21-15-22(16-10-12-18(23)13-11-16)25(24-21)19-7-3-2-4-8-19/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAZWJZSFDTLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2738540.png)
![4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2738542.png)
![N-(4-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2738543.png)
![Methyl 5-cyano-6-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-2-methylnicotinate](/img/structure/B2738544.png)
![2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2738545.png)
![1-[(4-fluorophenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2738546.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2738548.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2738550.png)
![N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2738551.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2738552.png)